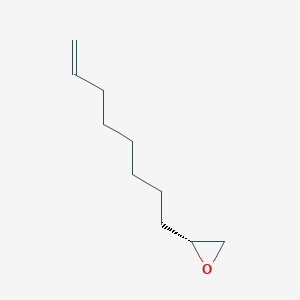

(R)-(+)-1,2-Epoxy-9-decene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-oct-7-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZHJHKCOZGQJZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426931 | |

| Record name | (R)-(+)-1,2-Epoxy-9-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137310-67-9 | |

| Record name | (R)-(+)-1,2-Epoxy-9-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1,2-Epoxy-9-decene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chiral Bifunctionality: A Technical Guide to (R)-(+)-1,2-Epoxy-9-decene

Executive Summary

(R)-(+)-1,2-Epoxy-9-decene (CAS: 137310-67-9) represents a distinct class of chiral building blocks characterized by functional orthogonality . Possessing both a strained, chiral oxirane ring and a terminal alkene separated by a flexible eight-carbon tether, this molecule allows for independent, sequential functionalization. It serves as a critical intermediate in the synthesis of polyether antibiotics, chiral cross-linked polymers, and pheromones.

This guide details the physicochemical profile, industrial-scale resolution via Hydrolytic Kinetic Resolution (HKR), and the chemo-selective reactivity that makes this molecule a staple in high-precision organic synthesis.

Physicochemical Specifications

The following data represents the standard profile for high-purity (>97%) (R)-enantiomer.

| Property | Specification | Notes |

| IUPAC Name | (2R)-2-(oct-7-en-1-yl)oxirane | |

| CAS Number | 137310-67-9 | Specific to (R)-isomer |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Physical State | Clear, colorless liquid | |

| Boiling Point | 39.5–40.5 °C | @ 0.3 mmHg (Reduced pressure essential) |

| Density | 0.86 g/mL | @ 25 °C |

| Optical Rotation | Neat | |

| Flash Point | 78 °C | Closed Cup |

| Solubility | Soluble in alcohols, DCM, THF | Immiscible in water |

Production: Hydrolytic Kinetic Resolution (HKR)

While 1,2-epoxy-9-decene can be synthesized racemically via m-CPBA epoxidation of 1,9-decadiene, obtaining the enantiopure (R)-isomer requires kinetic resolution. The industrial gold standard is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) .

The Mechanism

The HKR exploits the bimetallic cooperative mechanism of chiral Co(III)-salen complexes. To isolate the (R)-epoxide , one must selectively hydrolyze the (S)-epoxide into the diol, leaving the (R)-enantiomer unreacted.

-

Catalyst: (S,S)-Co(III)-salen (selectively reacts with the S-enantiomer).

-

Reagent: Water (0.55 equivalents).

-

Theoretical Yield: Max 50% (for the desired enantiomer).

Experimental Protocol: Preparation of (R)-(+)-1,2-Epoxy-9-decene

Safety: Epoxides are alkylating agents. Work in a fume hood.

-

Catalyst Activation:

-

Charge a flask with (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%).

-

Add Toluene and Acetic Acid (2 equiv relative to Co).

-

Stir open to air for 1 hour to generate the active (S,S)-Co(III)-OAc species. Concentrate to dryness in vacuo.

-

-

Resolution Reaction:

-

Add racemic 1,2-epoxy-9-decene (1.0 equiv) to the activated catalyst flask.

-

Cool the mixture to 0 °C (HKR is exothermic).

-

Add Water (0.55 equiv) dropwise over 1 hour.

-

Allow to warm to room temperature and stir for 12–18 hours.

-

-

Work-up & Purification:

-

The reaction mixture now contains (R)-epoxide, (S)-diol, and catalyst.

-

Distillation: Perform fractional distillation under high vacuum (<0.5 mmHg).

-

Fraction 1: (R)-(+)-1,2-Epoxy-9-decene (Distills ~40 °C @ 0.3 mmHg).

-

Residue: (S)-1,2-dihydroxy-9-decene and catalyst remain in the pot.

-

Validation: Check enantiomeric excess (ee) via chiral GC or HPLC. Expected ee >99%.[1][2]

Reactivity Profile & Orthogonality

The utility of (R)-(+)-1,2-Epoxy-9-decene lies in its ability to undergo two distinct types of bond-forming reactions without interference.

Visualizing the Reactivity Map

The following diagram illustrates the divergent pathways available to this molecule.

Figure 1: Divergent reactivity pathways. Path A exploits the chiral center; Path B exploits the terminal alkene.

Path A: Regioselective Ring Opening

The epoxide ring is strained (approx. 27 kcal/mol). Nucleophilic attack typically occurs at the C1 (terminal) position under basic/neutral conditions due to steric accessibility, or at C2 (internal) under acidic conditions (electronic control).

-

Reaction: Aminolysis.

-

Reagent: Primary amine + Lewis Acid (e.g., Ca(OTf)₂).

-

Outcome: Formation of chiral

-amino alcohols. The (R)-configuration at C2 is generally retained if attack occurs at C1.

Path B: Olefin Metathesis

The C9-C10 double bond is sufficiently distal from the epoxide to prevent catalyst poisoning (chelation) of Ruthenium-based metathesis catalysts.

-

Reaction: Ring-Closing Metathesis (RCM).

-

Catalyst: Grubbs II or Hoveyda-Grubbs II.

-

Application: If the epoxide is first opened with a nucleophile containing an alkene (e.g., allyl alcohol), RCM can close the chain to form macrocycles (12+ membered rings).

Applications in Drug Development

Macrolide Synthesis

(R)-(+)-1,2-Epoxy-9-decene is a precursor for epothilone analogues and other polyketide mimetics. The long alkyl chain acts as a flexible linker, while the epoxide provides a handle for installing polar pharmacophores.

Functionalized Polymers (ROMP)

Using Ring-Opening Metathesis Polymerization (ROMP), the terminal alkene reacts to form a polyethylene backbone, leaving the chiral epoxide pendant groups intact.[3] These pendant epoxides can then be cross-linked with diamines to create chiral hydrogels for controlled drug release.

Handling and Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Stability: Susceptible to polymerization if exposed to strong Lewis acids or radical initiators without stabilizers.

-

Hazards:

References

-

Sigma-Aldrich. (R)-(+)-1,2-Epoxy-9-decene Product Specification.Link

-

Schaus, S. E., et al. (2002).[5][6] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307-1315.[5] Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[6] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 277(5328), 936-938. Link

-

Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link

Sources

- 1. (R)-(+)-1,2-Epoxy-9-decene | C10H18O | CID 7018005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,2-Epoxy-9-decene | 85721-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Technical Monograph: (R)-(+)-1,2-Epoxy-9-decene Characterization & Synthesis

Executive Summary

(R)-(+)-1,2-Epoxy-9-decene is a bifunctional chiral building block characterized by a terminal epoxide and a distal vinyl group. Its utility lies in its orthogonality: the epoxide allows for regiospecific and stereospecific ring-opening (nucleophilic attack at C1), while the terminal alkene remains available for olefin metathesis or further functionalization.

This guide provides a definitive reference for the identification, purity assessment, and synthesis of the (R)-enantiomer. The spectroscopic data presented distinguishes the specific enantiomer from the racemate through optical rotation and chiral gas chromatography, while standard NMR/IR data confirms structural connectivity.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | (2R)-2-(oct-7-en-1-yl)oxirane |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.86 g/mL at 25 °C |

| Boiling Point | 212 °C (atm); 80 °C (15 mmHg) |

| Chirality | (R)-Enantiomer |

| Optical Rotation |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by two distinct zones of unsaturation: the terminal vinyl group (downfield) and the strained epoxide ring (mid-field).

Table 1: 1H NMR Data (CDCl₃, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-9 | 5.81 | ddt | 1H | Internal Vinyl | |

| H-10 | 4.92 – 5.02 | m | 2H | - | Terminal Vinyl |

| H-2 | 2.90 | m | 1H | - | Epoxide Methine |

| H-1a | 2.74 | dd | 1H | Epoxide Methylene (trans) | |

| H-1b | 2.46 | dd | 1H | Epoxide Methylene (cis) | |

| H-8 | 2.04 | q | 2H | Allylic Methylene | |

| H-3 to H-7 | 1.30 – 1.55 | m | 10H | - | Alkyl Chain |

Table 2: 13C NMR Data (CDCl₃, 100 MHz)

| Shift ( | Type | Assignment |

| 139.0 | CH | C-9 (Internal Vinyl) |

| 114.2 | CH₂ | C-10 (Terminal Vinyl) |

| 52.4 | CH | C-2 (Epoxide Methine) |

| 47.1 | CH₂ | C-1 (Epoxide Methylene) |

| 33.7 | CH₂ | C-8 (Allylic) |

| 32.5 | CH₂ | C-3 ( |

| 28.8 - 29.7 | CH₂ | C-4, C-5, C-6, C-7 (Chain) |

Infrared (IR) & Mass Spectrometry (MS)

-

FT-IR (Neat):

-

3077 cm⁻¹: C-H stretch (alkene).

-

2925, 2855 cm⁻¹: C-H stretch (alkyl, strong).

-

1640 cm⁻¹: C=C stretch (terminal alkene).[1]

-

1260 cm⁻¹: C-O symmetric ring breathing (epoxide).

-

910, 830 cm⁻¹: C-O asymmetric ring deformation (characteristic of terminal epoxides).

-

-

EI-MS (70 eV):

-

m/z 154 [M]⁺: Molecular ion (weak).

-

m/z 139 [M-15]⁺: Loss of methyl (rare in linear chains, but possible).

-

m/z 55, 41: Base peaks (hydrocarbon fragments

, -

m/z 71, 81: Characteristic alkene fragments.

-

Structural Visualization (NMR Logic)

The following diagram illustrates the logical assignment of NMR signals to the molecular structure, highlighting the distinct chemical environments.

Figure 1: Correlation of 1H NMR chemical shifts to specific carbon positions in (R)-(+)-1,2-Epoxy-9-decene.

Enantiomeric Analysis & Purity

Distinguishing the (R)-enantiomer from the racemate requires chiral analytical techniques. Standard NMR is insufficient without chiral shift reagents.

Optical Rotation

The specific rotation is the primary bulk indicator of enantiomeric excess (ee).

-

Target Value:

(neat). -

Note: A value near

indicates a racemic mixture. Negative values indicate the (S)-enantiomer.

Chiral Gas Chromatography (GC)

To determine exact enantiomeric excess (% ee), use Chiral GC.

-

Column:

-Cyclodextrin derivative (e.g., Cyclodex-B or equivalent). -

Method: Isothermal or slow ramp (

). -

Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on standard Cyclodex columns, but this must be validated with a racemic standard.

Synthesis Protocol: Hydrolytic Kinetic Resolution (HKR)

The most robust method to obtain high-purity (R)-(+)-1,2-epoxy-9-decene is via the Hydrolytic Kinetic Resolution of the racemic epoxide using a Cobalt-Salen catalyst (Jacobsen's method).

Reaction Scheme

Step-by-Step Protocol

-

Precursor Synthesis: Epoxidize 1,9-decadiene using m-CPBA in dichloromethane (DCM) at 0°C. Quench with

, wash with -

Catalyst Activation: Dissolve

-Co(salen) oligomeric catalyst (0.5 mol%) in toluene. Add acetic acid (2 eq relative to Co) and stir open to air for 1 hour to generate the active Co(III) species. Concentrate to dryness. -

HKR Reaction:

-

Mix racemic 1,2-epoxy-9-decene (1.0 eq) with the activated catalyst (0.5 mol%).

-

Cool to 0°C.[2]

-

Add water (0.55 eq) dropwise.

-

Allow to warm to room temperature and stir for 12-24 hours.

-

-

Workup & Purification:

-

The reaction mixture will separate into two phases (or become a slurry) as the (S)-diol forms.

-

Distillation: This is the critical separation step. The (R)-epoxide is volatile, while the (S)-diol and catalyst are not.

-

Distill under reduced pressure (0.3 mmHg, ~40°C).

-

Result: The distillate is (R)-(+)-1,2-epoxy-9-decene (>99% ee).

-

Workflow Diagram

Figure 2: Workflow for the isolation of (R)-1,2-epoxy-9-decene via Hydrolytic Kinetic Resolution.

Handling & Stability

-

Storage: Store at 2-8°C. Epoxides are sensitive to acid-catalyzed ring opening.

-

Incompatibility: Avoid strong acids, amines, and strong nucleophiles unless reaction is intended.

-

Safety: Causes skin irritation and serious eye damage (H315, H318).[3] Use standard PPE.

References

-

Sigma-Aldrich. (R)-(+)-1,2-Epoxy-9-decene Product Specification & MSDS. CAS 137310-67-9.[3][4] Link

-

Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society, 2002, 124(7), 1307-1315.[2] Link

-

PubChem. Compound Summary: (R)-(+)-1,2-Epoxy-9-decene.[3] CID 7018005.[3] Link

-

Biosynth. 1,2-Epoxy-9-decene Technical Data. Link

Sources

A Comprehensive Technical Guide to the Enantioselective Synthesis of (R)-(+)-1,2-Epoxy-9-decene from 1,9-decadiene

Abstract

Chiral epoxides are cornerstone building blocks in modern organic synthesis, particularly in the development of complex, stereochemically-defined pharmaceutical agents.[1][2] (R)-(+)-1,2-Epoxy-9-decene is a valuable bifunctional intermediate, featuring a reactive, enantiopure epoxide on one end of a C10 backbone and a terminal alkene on the other.[3] This unique structure allows for sequential, orthogonal chemical modifications, making it a highly sought-after synthon. This guide provides an in-depth, field-proven methodology for the synthesis of (R)-(+)-1,2-Epoxy-9-decene from the readily available starting material, 1,9-decadiene. The core of this process is a highly regioselective and enantioselective mono-epoxidation reaction. We will focus on the practical application of the Jacobsen-Katsuki asymmetric epoxidation, detailing the mechanistic rationale, a step-by-step experimental protocol, and methods for characterization and validation.

Introduction: The Strategic Value of Bifunctional Chiral Synthons

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[2] Consequently, the ability to construct molecules with precise stereocontrol is a paramount objective in drug discovery and development. Chiral epoxides serve as exceptionally versatile intermediates due to the inherent strain of the three-membered ring, which facilitates regio- and stereospecific ring-opening reactions with a wide array of nucleophiles.[4]

(R)-(+)-1,2-Epoxy-9-decene presents a unique synthetic advantage. It is a bifunctional monomer where the terminal alkene provides a handle for further transformations—such as olefin metathesis, hydroboration-oxidation, or polymerization—while the chiral epoxide allows for the introduction of complex functionalities.[3] The synthetic challenge lies in transforming the symmetric, non-conjugated starting material, 1,9-decadiene, into the target molecule with control over two key aspects:

-

Regioselectivity: Epoxidation of only one of the two chemically equivalent terminal double bonds.

-

Enantioselectivity: Formation of the desired (R)-enantiomer in high enantiomeric excess (ee).

While various methods for asymmetric epoxidation exist, including the Sharpless epoxidation, they are often substrate-specific. The Sharpless epoxidation, for instance, is highly effective for allylic alcohols but not for unfunctionalized olefins like 1,9-decadiene.[5][6][7][8] For non-functionalized terminal alkenes, the Jacobsen-Katsuki epoxidation has emerged as a powerful and reliable method, making it the focus of this guide.[5][9][10][11]

Synthetic Strategy and Mechanistic Underpinnings

The chosen synthetic pathway is a direct catalytic asymmetric epoxidation. The key to success is a catalyst that can differentiate between the two enantiotopic faces of a prochiral terminal alkene and selectively deliver an oxygen atom.

The Jacobsen-Katsuki Epoxidation

Independently developed by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[5][9][10][12] It is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and terminal olefins.[10][13] The catalyst's C2 symmetry and steric environment are crucial for inducing high levels of stereoselectivity.[5]

The Catalytic Cycle

The mechanism, while not fully elucidated in all aspects, is generally understood to proceed through a manganese(V)-oxo intermediate.[5][14]

-

Catalyst Activation: The Mn(III)-salen precatalyst is oxidized by a terminal oxidant (e.g., sodium hypochlorite, NaOCl) to form a highly reactive Mn(V)=O species.

-

Olefin Approach: The alkene substrate approaches the Mn(V)=O bond. The chiral salen ligand, with its bulky substituents, creates a sterically defined pocket. To minimize steric hindrance, the alkene approaches from a specific trajectory (a "side-on" approach), which presents one of its two enantiotopic faces to the oxo group.[13][14]

-

Oxygen Transfer: The oxygen atom is transferred to the double bond. The exact nature of this step (concerted vs. stepwise radical pathway) has been a subject of study, with evidence suggesting a stepwise mechanism may be operative.[10][14] This transfer forms the epoxide and reduces the catalyst back to its Mn(III) state.

-

Catalyst Regeneration: The Mn(III) complex is then re-oxidized by the terminal oxidant, completing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of the catalyst.

To synthesize the (R)-epoxide from a terminal alkene, the (R,R)-enantiomer of the Jacobsen catalyst is typically employed.

Caption: The catalytic cycle of the Jacobsen-Katsuki epoxidation.

Detailed Experimental Protocol

This protocol describes the regioselective mono-epoxidation of 1,9-decadiene using (R,R)-Jacobsen's catalyst. Controlling the stoichiometry is key to minimizing the formation of the di-epoxide.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1,9-Decadiene | ≥98% | Sigma-Aldrich | Should be passed through basic alumina to remove peroxides. |

| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride | Catalyst Grade | Strem Chemicals | This is the (R,R)-Jacobsen catalyst. |

| Sodium hypochlorite (NaOCl) | Reagent Grade | Fisher Scientific | Commercial bleach, buffered to pH ~11 with Na₂HPO₄ and NaOH. |

| Dichloromethane (DCM) | Anhydrous | Acros Organics | Use a dry, inert solvent. |

| Celite® 545 | Filtering Agent | EMD Millipore | For filtration of the manganese salts. |

| Sodium Sulfite (Na₂SO₃) | Anhydrous, ACS Grade | VWR | Used to quench excess oxidant. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For flash column chromatography. |

Step-by-Step Procedure

Caption: Step-by-step workflow for the synthesis and purification.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,9-decadiene (5.0 g, 36.2 mmol, 1.0 equiv) and dichloromethane (100 mL). Stir until the diene is fully dissolved.

-

Catalyst Addition: Add (R,R)-Jacobsen's catalyst (0.58 g, 0.91 mmol, 0.025 equiv). Stir for 10 minutes at room temperature to ensure dissolution.

-

Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C with vigorous stirring.

-

Oxidant Addition: Slowly add a pre-cooled (0 °C), buffered aqueous solution of sodium hypochlorite (~0.55 M, 72 mL, 39.8 mmol, 1.1 equiv) dropwise over 2 hours using an addition funnel. Causality Note: Vigorous stirring is critical to ensure proper mixing of the biphasic system. Slow addition of the oxidant at a low temperature is essential to control the reaction rate, prevent over-oxidation to the di-epoxide, and maintain the catalyst's integrity, thereby maximizing enantioselectivity.

-

Reaction: Let the reaction stir vigorously at 0 °C for an additional 4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, separate the organic layer. Quench the aqueous layer by adding a saturated solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

-

Combine and Dry: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Self-Validation: The brine wash removes residual water and inorganic salts, while drying with MgSO₄ removes all traces of water, which is crucial before solvent evaporation and chromatography.

-

Purification: Filter the mixture through a pad of Celite® to remove the drying agent and precipitated manganese salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, 98:2) to isolate the mono-epoxide from unreacted diene and the di-epoxide byproduct.

-

Final Product: (R)-(+)-1,2-Epoxy-9-decene is obtained as a colorless oil.

Data Presentation and Characterization

The identity and purity of the final product must be rigorously confirmed.

Physical and Spectroscopic Data

| Parameter | Expected Value |

| Appearance | Colorless to almost colorless clear liquid |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Yield | 65-75% (Typical, based on starting diene) |

| Enantiomeric Excess (ee) | >95% (Determined by chiral GC or HPLC) |

| Boiling Point | 39.5-40.5 °C @ 0.3 mmHg[15] |

| Density | 0.86 g/mL at 25 °C[15] |

| Optical Rotation [α]²⁵_D_ | +13° (neat)[15] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.8 (m, 1H), 4.9-5.1 (m, 2H), 2.9 (m, 1H), 2.75 (dd, 1H), 2.45 (dd, 1H), 2.1 (q, 2H), 1.3-1.6 (m, 8H) ppm.[3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~139.1, 114.2, 52.4, 47.1, 33.7, 32.5, 29.0, 28.8, 26.0, 25.8 ppm. |

Determining Enantiomeric Excess

Enantiomeric excess is a critical measure of the success of an asymmetric synthesis. It is typically determined by a chiral stationary phase chromatography technique.

-

Chiral Gas Chromatography (GC): A sample of the purified epoxide is analyzed on a GC equipped with a chiral column (e.g., a cyclodextrin-based column like Beta-DEX™). The two enantiomers will have different retention times, and the ratio of their peak areas is used to calculate the ee%.

-

Formula: ee% = [|(Area_R - Area_S)| / (Area_R + Area_S)] * 100

-

Conclusion

This guide has detailed a robust and highly effective method for the synthesis of (R)-(+)-1,2-Epoxy-9-decene, a valuable chiral building block, from 1,9-decadiene. The strategic application of the Jacobsen-Katsuki asymmetric epoxidation provides excellent control over both regioselectivity and enantioselectivity, affording the target molecule in high yield and optical purity. The provided protocol is a self-validating system, with clear steps for reaction execution, purification, and rigorous characterization. For professionals in drug discovery and process development, this methodology offers a reliable and scalable route to a key intermediate for the construction of complex, stereochemically rich molecules.

References

-

ResearchGate. (n.d.). Synthesis of 1,2-epoxydecane from 1-decene. Retrieved from ResearchGate. [Link]

-

Wang, W. J., et al. (2021). Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene. National Institutes of Health. [Link]

-

SynArchive. (n.d.). Jacobsen-Katsuki Asymmetric Epoxidation. Retrieved from SynArchive. [Link]

-

ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Retrieved from ACS Publications. [Link]

-

Grokipedia. (n.d.). Jacobsen epoxidation. Retrieved from Grokipedia. [Link]

-

ACS Publications. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. Retrieved from Organic Letters. [Link]

-

Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from Wikipedia. [Link]

-

Jacobsen, E. N., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society. [Link]

-

Wipf Group. (2006). Jacobsen-Katsuki Epoxidations. Retrieved from University of Pittsburgh. [Link]

-

YouTube. (2021). Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. Retrieved from YouTube. [Link]

-

Peters, M. W., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Caltech. [Link]

-

ACS Publications. (n.d.). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Retrieved from Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved from NIH. [Link]

-

de Vries, E. J., & Janssen, D. B. (2003). Biocatalytic conversion of epoxides. Current Opinion in Biotechnology. [Link]

-

Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

-

ChemRxiv. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene. Retrieved from ChemRxiv. [Link]

-

MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from MDPI. [Link]

Sources

- 1. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. synarchive.com [synarchive.com]

- 10. grokipedia.com [grokipedia.com]

- 11. cheme.caltech.edu [cheme.caltech.edu]

- 12. youtube.com [youtube.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. (R)-(+)-1,2-环氧-9-癸烯 97% | Sigma-Aldrich [sigmaaldrich.cn]

Strategic Utilization of Chiral Building Blocks in High-Value API Synthesis

Topic: Content Type: Technical Whitepaper Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary: The "Chiral Switch" Imperative

The pharmaceutical landscape underwent a seismic shift following the FDA’s 1992 policy statement on stereoisomeric drugs [1].[1] The regulatory mandate to evaluate enantiomers as distinct chemical entities effectively ended the era of "racemate-first" development. Today, over 80% of small-molecule drugs approved are single enantiomers.

For the modern synthetic chemist, the challenge is no longer if to synthesize a single enantiomer, but how. While asymmetric catalysis offers elegance, Chiral Building Blocks (CBBs) remain the workhorse of industrial scale-up due to their reliability, defined cost structures, and speed of implementation. This guide analyzes the strategic selection of CBBs, moving beyond simple "chiral pool" sourcing to advanced auxiliary-controlled ligation and biocatalytic generation.

Strategic Selection: The Decision Matrix

The choice between using a CBB, developing a catalytic asymmetric route, or performing a resolution is dictated by the Scale-Cost-Timeline Triangle .

The Decision Logic

-

Speed to Clinic (Discovery/Pre-clinical): CBBs are superior. Buying a defined stereocenter ($500/g) is cheaper than spending 3 weeks optimizing a catalytic ligand.

-

Cost of Goods (Commercial Scale): Asymmetric Catalysis or Biocatalysis often wins due to atom economy, unless the CBB is a commodity chemical (e.g., L-amino acids, tartaric acid).

Visualization: The Chiral Strategy Decision Tree

The following diagram illustrates the logical flow for selecting a chiral strategy based on project phase and structural complexity.

Figure 1: Decision matrix for selecting chiral installation strategies. Blue nodes indicate decision points; Green indicates CBB-based routes; Red indicates catalytic routes requiring R&D lead time.

The Chiral Pool: Industrial Case Study

The "Chiral Pool" consists of inexpensive, naturally occurring enantiomers (amino acids, carbohydrates, terpenes). The most prominent industrial example of CBB utilization is the synthesis of Oseltamivir (Tamiflu) .

Case Study: Shikimic Acid to Oseltamivir

Roche’s commercial route relies on (-)-Shikimic Acid , a metabolite extracted from star anise or produced via E. coli fermentation.[2]

-

Why this CBB? Shikimic acid already possesses three of the required stereocenters for Oseltamivir.[2]

-

The Challenge: Installing the nitrogen atoms with correct stereochemistry (inversion) and manipulating the ring double bond.

-

Key Transformation: The transition from the CBB involves a regioselective epoxide opening (using azides or allylamines) which inverts the stereocenter to the desired configuration [2].

Data: Chiral Pool vs. Total Synthesis for Oseltamivir

| Metric | Chiral Pool Route (Roche) | Catalytic Route (Corey/Shibasaki) |

| Starting Material | (-)-Shikimic Acid ( | 1,4-Cyclohexadiene ($) |

| Step Count | ~10 steps | ~12-14 steps |

| Overall Yield | ~35-40% | ~30% |

| Stereocontrol | Inherent (Substrate Control) | Ligand Controlled |

| Industrial Viability | High (Current Standard) | Medium (Complex reagents) |

Synthetic Chiral Equivalents: The Evans Auxiliary Protocol

When the chiral pool fails, Chiral Auxiliaries provide a self-validating method to install stereocenters. The Evans Oxazolidinone is the gold standard for alpha-alkylation of carboxylic acid derivatives.

The Mechanism

The auxiliary acts as a temporary "chiral scaffold."

-

Z-Enolate Formation: The specific base (LDA or NaHMDS) ensures the formation of the Z-enolate via a chelated transition state involving the lithium cation and the oxazolidinone carbonyl.

-

Facial Selectivity: The bulky benzyl group on the auxiliary physically blocks one face of the enolate, forcing the electrophile to attack from the opposite side (diastereoselectivity typically >98:2).

Visualization: Evans Enolate Pathway

Figure 2: Mechanistic flow of the Evans Auxiliary alkylation. The red node represents the critical stereodefining step governed by the chelated Z-enolate.

Detailed Experimental Protocol: Diastereoselective Alkylation

Note: All steps must be performed under an inert atmosphere (Ar or N2) using anhydrous solvents.

Step 1: Acylation (Loading the Auxiliary)

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C.

-

Add n-BuLi (1.1 equiv) dropwise. Causality: n-BuLi is strong enough to deprotonate the amide NH (pKa ~20) without attacking the carbonyl.

-

Add the acid chloride (e.g., propionyl chloride, 1.2 equiv). Warm to 0°C.

-

Validation: Check TLC/NMR. The N-H proton signal (broad singlet) should disappear.

Step 2: Enolization and Alkylation (The Critical Step)

-

Cool the N-acylated auxiliary (1.0 equiv) in THF to -78°C .

-

Add NaHMDS or LDA (1.1 equiv) dropwise. Stir for 30-60 mins.

-

Critical Insight: The temperature must remain low to maintain the kinetic Z-enolate geometry.

-

-

Add the alkyl halide (e.g., Benzyl bromide, 3.0 equiv).

-

Tip: Use highly reactive electrophiles (allylic, benzylic, or primary iodides). Secondary halides often fail due to steric clash with the auxiliary.

-

-

Stir at -78°C for 2h, then slowly warm to 0°C.

Step 3: Cleavage (releasing the Target)

-

Dissolve the alkylated intermediate in THF/Water (3:1).

-

Add LiOH (2.0 equiv) and H2O2 (30%, 4.0 equiv) at 0°C.

-

Causality: The peroxide forms the hydroperoxide anion (HOO-), which is more nucleophilic than hydroxide (alpha-effect), attacking the exocyclic carbonyl to cleave the auxiliary without racemizing the alpha-center [3].

-

Step 4: Self-Validation System

-

In-Process Control (IPC): Analyze the crude reaction mixture via 1H NMR .

-

The Marker: Look for the "doublet of doublets" of the alpha-proton.

-

The Check: If the diastereomeric ratio (dr) is <95:5, recrystallize the intermediate before cleavage. The auxiliary often allows for easy crystallization to upgrade optical purity to >99% ee.

Future Trends: Biocatalytic Building Blocks

While chemical auxiliaries are reliable, the future lies in Biocatalysis .[3] Enzymes like Imine Reductases (IREDs) are now being used to generate chiral amine building blocks from pro-chiral ketones with perfect atom economy, bypassing the need for protection/deprotection steps common in chemical synthesis [4].

References

-

FDA Policy Statement (1992). FDA's policy statement for the development of new stereoisomeric drugs.[1][4][5][6][7] Chirality, 4(5), 338-340.[4] 7[8][9][10]

-

Oseltamivir Synthesis. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid.[11][12] Journal of Organic Chemistry, 74(10), 3970-3973. 11

-

Evans Auxiliary Protocol. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.[10][13] Journal of Chemical Education, 85(5), 696.[13] 10[8][9]

-

Biocatalysis Advances. Recent Advances in Biocatalysis for Drug Synthesis. PMC (NIH), 2022. 14[10]

Sources

- 1. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 8. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.williams.edu [chemistry.williams.edu]

- 14. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of (R)-(+)-1,2-Epoxy-9-decene

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1,2-Epoxy-9-decene , a chiral epoxide, is a valuable bifunctional monomer in organic synthesis, prized for its reactive epoxide ring and terminal alkene.[1] This unique structure allows for diverse applications, including the synthesis of functional polymers and as an intermediate in the development of novel materials.[1] However, the inherent reactivity of the strained three-membered epoxide ring necessitates a thorough understanding of its stability and the implementation of precise storage protocols to ensure its integrity and prevent degradation. This guide provides a comprehensive overview of the factors influencing the stability of (R)-(+)-1,2-Epoxy-9-decene, its degradation pathways, and detailed recommendations for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (R)-(+)-1,2-Epoxy-9-decene is crucial for its effective handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Density | Approximately 0.842 - 0.86 g/mL at 25 °C |

| Boiling Point | 39.5-40.5 °C at 0.3 mmHg; ~212 °C at atmospheric pressure |

| Flash Point | Approximately 78 - 88 °C |

| Optical Activity | [α]25/D +13°, neat |

(Data sourced from various chemical suppliers)

The Unstable Nature of the Epoxide Ring

The high reactivity of epoxides, including (R)-(+)-1,2-Epoxy-9-decene, is a direct consequence of the significant ring strain in the three-membered ether ring.[2] The bond angles in the epoxide ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This strain makes the molecule "spring-loaded" and susceptible to ring-opening reactions under conditions that would not affect other, less strained ethers.[2]

Key Factors Influencing Stability and Degradation Pathways

The stability of (R)-(+)-1,2-Epoxy-9-decene is primarily dictated by its susceptibility to ring-opening reactions, which can be initiated by various factors.

Hydrolysis (Acidic and Basic Conditions)

The presence of acidic or basic impurities, including atmospheric moisture, can catalyze the hydrolysis of the epoxide ring to form the corresponding 1,2-diol.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, forming a good leaving group.[2] This is followed by a nucleophilic attack of water. For asymmetrically substituted epoxides like (R)-(+)-1,2-Epoxy-9-decene, the nucleophilic attack generally occurs at the more substituted carbon atom due to the partial positive charge stabilization in the transition state.[3][4]

-

Base-Catalyzed Hydrolysis: In the presence of a base, the ring-opening occurs via an SN2 mechanism, where a nucleophile (e.g., hydroxide ion) attacks one of the carbon atoms of the epoxide ring.[3] For terminal epoxides, this attack preferentially occurs at the less sterically hindered carbon atom.[3]

Caption: Hydrolytic degradation pathways under acidic and basic conditions.

Polymerization

(R)-(+)-1,2-Epoxy-9-decene is a monomer that can undergo ring-opening polymerization, particularly in the presence of cationic initiators like boron trifluoride diethyl etherate (BF₃·OEt₂).[1] This process results in the formation of a polyether backbone with pendant octenyl groups.[1] The polymerization is often exothermic and can be difficult to control if not initiated under carefully controlled conditions.

Caption: Simplified schematic of the polymerization of the epoxide.

Thermal and Photolytic Degradation

Oxidative Degradation

The presence of oxidizing agents can lead to the degradation of epoxides. While the terminal double bond in (R)-(+)-1,2-Epoxy-9-decene is also susceptible to oxidation, the epoxide ring itself can be affected. The mechanisms of oxidative degradation can be complex, potentially involving radical intermediates.

Recommended Storage Conditions

To maintain the purity and stability of (R)-(+)-1,2-Epoxy-9-decene, the following storage conditions are recommended, synthesized from supplier data sheets and general principles of epoxide handling.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) is the most commonly recommended temperature. Some suppliers suggest storage at room temperature (<15°C) in a cool, dark place. | Lower temperatures significantly reduce the rates of potential degradation reactions such as hydrolysis and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidative degradation. |

| Light Exposure | Protect from light . | Although specific photolytic degradation data is limited, it is a general good practice for reactive organic compounds to prevent potential light-induced reactions. |

| Container | Use amber glass bottles with a tightly sealed cap . Ensure the cap liner is made of an inert material (e.g., PTFE). | Amber glass protects the compound from light. A tight seal prevents the ingress of moisture and air. Inert cap liners prevent leaching of impurities into the product. |

| Moisture | Store in a dry environment . | Prevents hydrolysis of the epoxide ring. |

Experimental Protocols for Handling and Storage

Adherence to strict protocols is essential to preserve the quality of (R)-(+)-1,2-Epoxy-9-decene.

Protocol for Aliquoting and Long-Term Storage

Objective: To properly aliquot and store (R)-(+)-1,2-Epoxy-9-decene to maintain its stability for long-term use.

Materials:

-

(R)-(+)-1,2-Epoxy-9-decene in its original container

-

Inert gas source (argon or nitrogen) with a regulator and tubing

-

Dry, clean amber glass vials with PTFE-lined caps

-

Dry, clean glass syringes or pipettes

-

Glove box or a well-ventilated fume hood

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.

-

If not using a glove box, set up a gentle, positive pressure of inert gas into the original container of (R)-(+)-1,2-Epoxy-9-decene.

-

-

Aliquoting:

-

Under the inert atmosphere, carefully open the main container.

-

Using a dry syringe or pipette, withdraw the desired amount of the epoxide.

-

Dispense the liquid into the pre-dried amber glass vials.

-

-

Sealing and Storage:

-

Before sealing, flush the headspace of each vial with the inert gas.

-

Tightly seal the vials with the PTFE-lined caps.

-

Label each vial clearly with the compound name, concentration (if diluted), date of aliquoting, and any other relevant information.

-

Place the vials in a refrigerator at 2-8°C.

-

Caption: Workflow for the proper aliquoting and storage of the epoxide.

Incompatible Materials

To prevent degradation, avoid storing (R)-(+)-1,2-Epoxy-9-decene with the following:

-

Acids and Bases: Strong acids and bases will catalyze ring-opening reactions.

-

Oxidizing Agents: Can lead to oxidative degradation.

-

Moisture-sensitive compounds: Store separately to avoid accidental contamination with water.

Safety Precautions

(R)-(+)-1,2-Epoxy-9-decene is classified as a skin and eye irritant and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The stability of (R)-(+)-1,2-Epoxy-9-decene is intrinsically linked to the high reactivity of its epoxide ring. By understanding the primary degradation pathways—hydrolysis and polymerization—and implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable chiral building block. The key to preserving its quality lies in maintaining a cool, dry, and inert environment, protected from light. Adherence to the guidelines presented in this technical guide will enable scientists and drug development professionals to confidently utilize (R)-(+)-1,2-Epoxy-9-decene in their synthetic endeavors.

References

- Spectroscopic Comparison: 1,2-Epoxy-9-decene and its Polymeric Form - Benchchem.

- 1,2-Epoxy-9-decene | 85721-25-1 | FE06257 | Biosynth.

- Long-Term Stability Studies and Applications of Ti>3>C>2>Tx MXene - Sejong University.

- Examining the early stages of thermal oxidative degrad

- Photo-Oxidation of High Performance Epoxy Networks: Correlation between the Molecular Mechanisms of Degradation and the Viscoelastic and Mechanical Response | Macromolecules - ACS Public

- Molecular Orbital Studies of Epoxide Stability of Carcinogenic Polycyclic Arom

- Thermochemical Studies of Epoxides and Rel

- THE DETERMINATION OF EPOXIDE GROUPS - ResearchG

- Unraveling the Mechanistic Origins of Epoxy Degrad

- Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry.

- Epoxide - Wikipedia.

- 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition.

- 1,2-Epoxy-9-decene | 85721-25-1 | TCI AMERICA.

- The kinetics and physical properties of epoxides, acrylates, and hybrid epoxy-acrylate photopolymeriz

- BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE Revision D

- (R)-(+)-1,2-Epoxy-9-decene - PubChem.

- Oxidation of Epoxies: Chemical Mechanisms and Their Effect on Macromolecular Mobility and Physical Properties | Request PDF - ResearchG

- 1,2-Epoxy-9-decene 96 85721-25-1 - Sigma-Aldrich.

- Chemical Compatibility by Container Resin - CP Lab Safety.

- AB116400 | CAS 85721-25-1 – abcr Gute Chemie.

- Chemical Compatibility and Storage Guidelines - REDA Safe.

- Heme-catalyzed degradation of linoleate 9-hydroperoxide (9-HPODE)

- Chapter 2: General Methods for preparing Polymers.

- Chemical Storage Guidelines - Environmental Health and Safety.

- Chemical Comp

- 1,2-epoxy-9-decene | CAS#:85721-25-1 | Chemsrc.

- 2026-01-21T11:50+00:00 · bvseo_fps, prod_bvrr, vn_firebird_3.1.50 · cp_1, bvpage1 · loc_en_PT, 410829ALDRICH, prd, sort_relevancy · co_noreviews, co_noquestions, tv_0, tr_0..

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Epoxide - Wikipedia [en.wikipedia.org]

- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (R)-(+)-1,2-Epoxy-9-decene | C10H18O | CID 7018005 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemistry of Epoxide Ring-Opening: A Definitive Guide

Executive Summary

The epoxide (oxirane) ring represents a cornerstone of high-value chemical synthesis, serving as a linchpin in the production of enantiopure pharmaceuticals, complex natural products, and functional materials. Its utility stems from the high ring strain (~13 kcal/mol), which acts as a thermodynamic spring, driving ring-opening reactions with diverse nucleophiles.

However, the utility of epoxides is strictly governed by stereochemical fidelity . A failure to control the regioselectivity and stereochemistry of the ring-opening event renders the substrate useless for asymmetric synthesis. This guide analyzes the mechanistic divergence between acidic and basic conditions, the stereoelectronic mandates of cyclic systems (Fürst-Plattner Rule), and industrial-standard kinetic resolutions.

Part 1: The Mechanistic Dichotomy (Acid vs. Base)[1]

The stereochemical outcome of an epoxide ring-opening is dictated by the specific nature of the transition state, which shifts along a spectrum from pure

Basic / Nucleophilic Conditions (The Steric Regime)

Under neutral or basic conditions, the epoxide oxygen is not protonated. The reaction is driven purely by the nucleophilicity of the attacking species.

-

Mechanism: Pure

. -

Regioselectivity: Steric control. The nucleophile attacks the least substituted carbon.[1][2]

-

Stereochemistry: Strict inversion (Walden inversion) at the site of attack.

-

Trajectory: The nucleophile approaches anti-periplanar to the C-O bond (

).

Acidic Conditions (The Electronic Regime)

Protonation of the epoxide oxygen creates an oxonium ion intermediate. This dramatically weakens the C-O bonds, but not equally.

-

Mechanism: "Borderline"

(often termed loose -

Regioselectivity: Electronic control. The nucleophile attacks the most substituted carbon.[2][3]

-

Causality: The transition state has significant carbocation character. The more substituted carbon stabilizes this developing positive charge (hyperconjugation) better than the less substituted carbon.

-

-

Stereochemistry: Generally inversion , but erosion of enantiopurity can occur if the carbocation character becomes too developed (shifting toward

scrambling).

Data Summary: Nucleophile vs. Regioselectivity[1][2][3][4][5][6][7]

| Condition | Catalyst/Reagent | Driving Force | Attack Site | Stereochemistry |

| Basic | Steric hindrance | Least Substituted | Inversion (High fidelity) | |

| Acidic | Electronic ( | Most Substituted | Inversion (Dominant) | |

| Neutral | Heat / High Pressure | Orbital alignment | Least Substituted | Inversion |

Visualization: Regioselective Pathways

Figure 1: Decision matrix for regioselective control based on reaction conditions.

Part 2: Stereoelectronics in Cyclic Systems (The Fürst-Plattner Rule)[8]

When working with cyclohexene oxides (and related semi-rigid rings), simple steric/electronic arguments fail. The outcome is governed by the Fürst-Plattner Rule (also known as the Trans-Diaxial Effect).[4][5][6]

The Core Principle

Nucleophilic opening of a cyclohexene oxide always proceeds to yield the trans-diaxial product, regardless of the thermodynamic stability of the final chair conformation.

-

Why? The transition state must maintain a chair-like geometry.

-

Orbital Requirement: The incoming nucleophile must approach anti-parallel to the leaving oxygen bridge. In a half-chair cyclohexene oxide, this trajectory forces the forming alcohol and the new substituent into axial positions initially.

Mechanistic Causality[1]

-

Half-Chair State: The epoxide ring forces the cyclohexane into a half-chair.

-

Attack Trajectory: Attack at one carbon leads to a "Twist-Boat" transition state (High Energy). Attack at the other leads to a "Chair-like" transition state (Low Energy).[7][4]

-

Result: The system funnels exclusively through the chair-like TS, yielding the diaxial product.

Critical Note: The initial product is diaxial. If the molecule is flexible, it may subsequently flip to a diequatorial conformation to relieve 1,3-diaxial strain, but the kinetic product is always diaxial.

Figure 2: The Fürst-Plattner Rule illustrating the energetic preference for the chair-like transition state.

Part 3: Advanced Asymmetric Methodologies (Jacobsen HKR)

For drug development, accessing enantiopure terminal epoxides from racemic feedstocks is critical. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is the industry standard for this transformation.

The Technology

Developed by Eric Jacobsen (Harvard), this method uses a chiral (salen)Co(III) complex to catalyze the hydrolysis of terminal epoxides.

-

Mechanism: Cooperative Bimetallic Mechanism. One metal center activates the electrophile (epoxide), while a second metal center activates the nucleophile (water).

-

Resolution: The catalyst reacts with one enantiomer significantly faster (

) than the other. -

Result: You obtain the unreacted epoxide in high ee (>99%) and the diol product (from the reacted enantiomer) also in high ee.[8]

Experimental Protocol: HKR of Epichlorohydrin

Reference: Jacobsen, E. N. et al. Science 1997, 277, 936.

Reagents:

-

Racemic Epichlorohydrin (1.0 equiv)

-

(R,R)-(salen)Co(OAc) complex (0.5 mol%)

-

Distilled Water (0.55 equiv)

Procedure:

-

Catalyst Activation: If starting with the Co(II) precatalyst, oxidize it to Co(III) using acetic acid and air. (Commercial Co(III) catalysts are available).[9]

-

Mixing: Charge a flask with the racemic epoxide and the catalyst. Cool to 0°C.

-

Addition: Slowly add water (0.55 equiv) over 1 hour. The reaction is exothermic; control temperature to prevent non-selective thermal hydrolysis.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours.

-

Validation: Monitor by chiral GC. The reaction stops at exactly 50% conversion.

-

Workup: Distill the unreacted (R)-epichlorohydrin directly from the reaction mixture. The catalyst and diol remain in the pot.

Figure 3: Simplified catalytic cycle of the Jacobsen HKR showing the bimetallic cooperative pathway.

Part 4: Standard Aminolysis Protocol (Regioselective)

This protocol describes the ring-opening of a phenyl-substituted epoxide using an amine, optimized for regioselectivity (attacking the benzylic position under Lewis Acid catalysis or terminal position under basic conditions).

Scenario: Opening Styrene Oxide with Morpholine.

Method A: Solvent-Free / Silica-Promoted (Green Chemistry)

High regioselectivity for the terminal carbon (Anti-Markownikoff).

-

Preparation: Mix Styrene Oxide (1.0 mmol) and Morpholine (1.2 mmol).

-

Catalyst: Add Silica-bonded S-sulfonic acid (SBSSA) or simple activated Silica Gel (100 mg).

-

Reaction: Stir magnetically at room temperature for 30–60 minutes.

-

Monitoring: TLC (Hexane/EtOAc 3:1). Look for the disappearance of the epoxide spot.

-

Workup: Dilute with

, filter off the solid catalyst (recyclable). Evaporate solvent. -

Yield: Typically >90% yield of the terminal amine alcohol.

Method B: Lewis Acid Catalyzed (Inversion/Benzylic Attack)

Uses

-

Setup: Dissolve Styrene Oxide (1.0 mmol) in anhydrous acetonitrile.

-

Catalyst: Add

(5 mol%). -

Nucleophile: Add amine (1.1 equiv).

-

Conditions: Heat to reflux for 2 hours.

-

Outcome: Major product results from attack at the benzylic carbon (electronic control).

Part 5: References

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[10][11] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938.[11] Link[11]

-

Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta, 32(1), 275–283. Link

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

-

Schaus, S. E., et al. (2002).[9] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[11] Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. Link

-

Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507. Link

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 4. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 11. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Elucidation of Epoxide Radical Stability

Topic: : A Guide to Titanocene-Mediated Ring Opening Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists.

A Technical Guide to Titanocene-Mediated Ring Opening

Executive Summary

Epoxides (oxiranes) represent a high-energy structural motif where ring strain (~13 kcal/mol) and polarization create a dichotomy of reactivity. While nucleophilic opening is governed by sterics and charge control, radical ring opening is governed by the stability of the resulting carbon-centered radical (

This guide addresses the computational modeling of these species, focusing on the Titanocene-mediated reductive opening —the "gold standard" reaction for generating radicals from epoxides. We provide a validated DFT workflow to predict regioselectivity (Markovnikov vs. anti-Markovnikov) and barrier heights, essential for designing cascade cyclizations in drug synthesis.

Part 1: Theoretical Framework

1.1 The Thermodynamics of Homolytic Cleavage

Unlike acid-catalyzed openings (

The Regioselectivity Rule:

In the homolytic cleavage of a substituted epoxide by a metal center (

-

Bond A Cleavage: Generates a radical at the more substituted carbon (Tertiary/Secondary). The oxygen remains bound to the metal at the less substituted site.

-

Bond B Cleavage: Generates a radical at the less substituted carbon (Primary).

Dominant Pathway: Cleavage of the bond to the more substituted carbon is thermodynamically preferred because it yields the more stable radical (Tertiary > Secondary > Primary). This leads to anti-Markovnikov alcohols upon quenching (the OH group ends up on the less substituted carbon).

1.2 The "Beta-Oxygen" Effect

Computational modeling must account for the

Part 2: Computational Methodology (The Protocol)

2.1 Level of Theory Selection

| Component | Recommendation | Rationale |

| Functional | uM06-2X or u | Standard B3LYP suffers from self-interaction error, artificially stabilizing delocalized radicals. M06-2X (Minnesota functional) is benchmarked to handle main-group thermochemistry and dispersion forces accurately [1]. |

| Basis Set | def2-TZVP | Triple-zeta quality is required to describe the diffuse electron density of the radical and the d-orbitals of Titanium. |

| Solvation | SMD (THF) | THF is the standard solvent for these reactions. The SMD model is superior to PCM for calculating |

| Spin State | Doublet | The active species |

2.2 The "Broken Symmetry" Check

When modeling the Transition State (TS) for ring opening, you must ensure the wavefunction is stable.

-

Protocol: Run a stability check (Stable=Opt in Gaussian).

-

Validation: Verify

values. For a doublet,

Part 3: Mechanism & Case Study

The Nugent-RajanBabu-Gansäuer Mechanism The reaction proceeds via an inner-sphere electron transfer.[1] The epoxide binds to the Titanium center, displacing a ligand or solvent, followed by homolytic C-O bond scission [2, 3].

3.1 Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the pathway determining regioselectivity.

Figure 1: Bifurcation of the epoxide ring-opening pathway. Path A is generally preferred due to the formation of the stabilized substituted radical.

Part 4: Step-by-Step Computational Workflow

This protocol is designed for Gaussian 16/09 or ORCA users.

Step 1: Conformational Search of the Pre-Complex

Epoxides can approach the

-

Action: Generate 5-10 conformers of the epoxide coordinated to

. -

Metric: Lowest Gibbs Free Energy (

).

Step 2: Transition State Optimization (QST3 or NEB)

Locate the TS for C-O bond stretching.

-

Input: Reactant (Pre-complex) and Product (Ring-opened

-titanoxy radical). -

Key Parameter: The breaking C-O bond length is usually 1.9 – 2.2 Å in the TS.

-

Command: opt=(ts, calcfc, noeigen) freq uM062X/def2TZVP

Step 3: Intrinsic Reaction Coordinate (IRC)

Crucial Validation Step. You must prove the TS connects the specific epoxide conformer to the specific radical rotamer.

-

Failure Mode: Often the IRC falls back to a different conformer. If this happens, re-optimize the endpoints based on the IRC result.

Step 4: Radical Stabilization Energy (RSE) Calculation

To quantify stability, calculate the isodesmic reaction energy:

-

Interpretation: A more negative reaction energy indicates a more stable radical

relative to the methyl radical.

Part 5: Data Presentation & Analysis

When reporting your results, summarize the energetics as follows. This table format allows for rapid assessment of regioselectivity (

Table 1: Calculated Energetics for 1-Methyl-Epoxide Opening (Example Data)

| Pathway | Species | |||

| Reactant | Epoxide + Ti(III) | 0.0 | 0.0 | 0.0 |

| Path A (Internal) | TS_Internal | +14.2 | +15.5 | +15.5 |

| Radical_Sec | -5.1 | -4.8 | -4.8 | |

| Path B (Terminal) | TS_Terminal | +17.8 | +19.2 | +19.2 |

| Radical_Prim | +1.2 | +2.5 | +2.5 |

Analysis:

-

: The barrier difference is

-

Prediction: At 298 K, this corresponds to >99:1 selectivity for Path A (Anti-Markovnikov product), driven by the stability of the secondary radical over the primary radical.

Workflow Visualization

Figure 2: The computational workflow for validating epoxide radical mechanisms.

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

-

Gansäuer, A., et al. (2007). Mechanism of Titanocene-Mediated Epoxide Opening through Homolytic Substitution.[2][3] Journal of the American Chemical Society.[3][4] Link

-

RajanBabu, T. V., & Nugent, W. A. (1994). Selective generation of free radicals from epoxides using a transition-metal radical. A powerful new tool for organic synthesis. Journal of the American Chemical Society.[3][4] Link

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

Sources

Methodological & Application

Synthesis of chiral diols from (R)-(+)-1,2-Epoxy-9-decene

Abstract

This technical guide details the stereocontrolled synthesis of (2R)-dec-9-ene-1,2-diol from (R)-(+)-1,2-epoxy-9-decene. While acid-catalyzed hydrolysis is common for achiral epoxides, this protocol emphasizes Nucleophilic Ring Opening (Base-Catalyzed) to strictly preserve the C2 stereocenter configuration. Additionally, we provide a comparative workflow for Hydrolytic Kinetic Resolution (HKR) , allowing researchers to access the same high-purity diol scaffold from inexpensive racemic starting materials. These protocols are critical for the development of chiral macrolides, pheromones, and lipid-based drug delivery systems.

Chemical Context & Strategic Value

(R)-(+)-1,2-Epoxy-9-decene is a bifunctional chiral building block. Its value lies in the orthogonality of its functional groups:

-

The Epoxide Head: A reactive electrophile susceptible to regioselective ring opening.

-

The Alkene Tail: A distinct handle for Olefin Metathesis (RCM) or further oxidation (e.g., Sharpless Asymmetric Dihydroxylation).

Critical Mechanism Note: To synthesize the (2R)-diol from the (2R)-epoxide, one must avoid attack at the chiral center (C2).

-

Acidic Conditions: Promote attack at the more substituted carbon (C2) via a partial carbocation character, leading to inversion (yielding the S-diol) or racemization.

-

Basic Conditions: Direct nucleophilic attack occurs at the less hindered primary carbon (C1), resulting in retention of the C2 configuration.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on pH and catalyst choice.

Figure 1: Mechanistic divergence in epoxide hydrolysis. Green path indicates the target protocol for stereoretention.

Protocol A: Nucleophilic Ring Opening (Stereoretention)

Objective: Synthesis of (2R)-dec-9-ene-1,2-diol from (R)-epoxide. Mechanism: SN2 attack at C1 (primary carbon).

Materials

-

Substrate: (R)-(+)-1,2-Epoxy-9-decene (CAS: 85721-25-1)

-

Reagent: Sodium Hydroxide (NaOH), 1.0 M aqueous solution.

-

Solvent: 1,4-Dioxane (stabilized) or THF.

-

Quench: Ammonium Chloride (sat. aq.).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (R)-1,2-epoxy-9-decene (1.0 equiv, e.g., 5.0 g) in 1,4-Dioxane (5 volumes, 25 mL).

-

Activation: Add 1.0 M NaOH (3.0 equiv). The excess base ensures rapid kinetics at the primary carbon.

-

Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane/EtOAc 4:1) or GC-FID.

-

Note: The epoxide spot (Rf ~0.7) should disappear; the diol spot (Rf ~0.2) will appear.[1]

-

Typical Time: 4–6 hours.

-

-

Workup:

-

Cool to room temperature.

-

Neutralize carefully with saturated NH4Cl solution (do not acidify below pH 7 to avoid acid-catalyzed rearrangement).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over anhydrous Na2SO4.

-

-

Purification: Concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO2, gradient 10% -> 40% EtOAc in Hexanes).

Expected Yield: 92–96% Physical State: Colorless viscous oil or low-melting waxy solid.

Protocol B: Hydrolytic Kinetic Resolution (HKR)

Objective: Synthesis of (2R)-dec-9-ene-1,2-diol from Racemic 1,2-epoxy-9-decene. Why use this? If the pure (R)-epoxide starting material is unavailable or degraded, HKR is the industry standard to resolve the material. This protocol uses Jacobsen’s Catalyst to selectively hydrolyze the (S)-epoxide into (S)-diol, leaving the (R)-epoxide, OR (using the opposite enantiomer of catalyst) to convert the (R)-epoxide to the (R)-diol. Strategy Selected: We will describe using (S,S)-Co-Salen to selectively hydrolyze the (S)-epoxide, leaving high-purity (R)-epoxide , which can then be subjected to Protocol A.

Catalyst Activation Workflow

Figure 2: Activation of the Jacobsen Catalyst.[2]

Step-by-Step Procedure

-

Catalyst Prep: Dissolve (S,S)-Co(II)-Salen oligomeric catalyst (0.5 mol%) in Toluene. Add Acetic Acid (2.0 equiv relative to catalyst). Stir open to air for 1 hour to generate the active (S,S)-Co(III)-OAc species. Concentrate to dryness.

-

Reaction: Redissolve catalyst in minimal THF. Add Racemic 1,2-epoxy-9-decene (1.0 equiv).

-

Hydrolysis: Cool to 0°C. Add Water (0.55 equiv—substoichiometric to ensure only one enantiomer reacts).

-

Aging: Allow to warm to room temperature and stir for 12–16 hours.

-

Separation:

-

The reaction mixture now contains (S)-diol and unreacted (R)-epoxide.

-

Perform a Kugelrohr distillation or flash chromatography. The epoxide elutes first (non-polar); the diol elutes later (polar).

-

-

Result: Isolated (R)-1,2-epoxy-9-decene (>99% ee).

-

Conversion: Proceed to Protocol A to convert this pure epoxide to the (2R)-diol.

Analytical Quality Control

| Parameter | Method | Specification |

| Identity | 1H NMR (400 MHz, CDCl3) | |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 98% ee |

| Purity | GC-FID / HPLC-UV (210 nm) | > 98.0% |

| Residual Solvent | Headspace GC | < 5000 ppm (Dioxane/THF) |

Troubleshooting Guide:

-

Low Yield in Protocol A: Incomplete conversion is often due to poor solubility of the epoxide in aqueous base. Ensure vigorous stirring or increase the Dioxane:Water ratio.

-

Loss of Optical Rotation: Check pH during workup. Transient acidic spikes can cause racemization via an SN1-like pathway. Always use buffered quench (NH4Cl).

References

-

Jacobsen, E. N. (1997).[2] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes". Science, 277(5328), 936–938.

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis". Science.

-

Schaus, S. E., et al. (2002). "Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols". Journal of the American Chemical Society.

-

Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions". Chemical Reviews (Foundational text on acid/base ring opening regioselectivity).

-

Sigma-Aldrich. "Product Specification: (R)-1,2-Epoxy-9-decene".

Sources

Application Notes & Protocols: Synthesis of Polyether Backbones with Pendant Vinyl Groups

Introduction: The Versatility of Vinyl-Functionalized Polyethers

Polyethers bearing pendant vinyl functionalities are a highly valued class of macromolecules in materials science, tissue engineering, and drug delivery. The polyether backbone, often based on poly(ethylene glycol) (PEG) or poly(glycidol), imparts hydrophilicity, biocompatibility, and low immunogenicity, making it an ideal scaffold for biomedical applications.[1] The strategic incorporation of pendant vinyl groups (e.g., vinyl, allyl, or acrylate) introduces reactive handles for secondary modification and crosslinking. These groups can readily participate in various "click" chemistry reactions, such as thiol-ene additions and radical-mediated polymerizations, enabling the fabrication of advanced materials like hydrogels, functional coatings, and bioconjugates.[2][3]

This guide provides an in-depth analysis of two primary, field-proven strategies for synthesizing these versatile polymers:

-

Direct Polymerization: The ring-opening polymerization of vinyl-functionalized epoxide monomers.

-

Post-Polymerization Modification: The chemical conversion of a pre-formed polyether to introduce pendant vinyl groups.

Each section explains the core chemical principles, offers detailed step-by-step protocols, and presents typical experimental outcomes, providing researchers with the foundational knowledge and practical instructions to successfully synthesize and characterize these important materials.

Strategy 1: Direct Cationic Ring-Opening Polymerization (CROP) of Vinyl Glycidyl Ether (VGE)

This "bottom-up" approach provides excellent control over the polymer architecture and the distribution of functional groups. By polymerizing a monomer that already contains the vinyl group, such as Vinyl Glycidyl Ether (VGE), each repeating unit in the resulting polyether backbone is guaranteed to have a pendant vinyl moiety. Cationic Ring-Opening Polymerization (CROP) is a particularly effective method for monomers like VGE.[4]

Expertise & Experience: Why CROP?

The CROP mechanism proceeds via a carbocationic intermediate. While this can sometimes lead to side reactions, modern initiating systems, often involving a protic acid in conjunction with a Lewis acid, allow for a "living" or controlled polymerization.[5][6] This "living" nature is the key to synthesizing polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The choice of initiator and reaction conditions is critical; for instance, using a system like trifluoromethanesulfonic acid (TfOH) allows the reaction to proceed at manageable rates while minimizing undesirable chain transfer reactions that can broaden the PDI.[6]

Experimental Workflow: CROP of VGE

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Side chain thiol-functionalized poly(ethylene glycol) by post-polymerization modification of hydroxyl groups: synthesis, crosslinking and inkjet printing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Microwave-Assisted Epoxide Ring-Opening

Topic: Microwave-Assisted Epoxide Ring-Opening Reactions Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

Precision Synthesis of -Amino Alcohols and Azido Alcohols

Executive Summary

The nucleophilic ring-opening of epoxides is a cornerstone transformation in drug discovery, particularly for synthesizing

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers not merely through rapid heating, but via selective dipolar coupling .[1] By directly coupling with the polar epoxide C-O bonds and the nucleophile, microwave irradiation stabilizes the dipolar transition state, reducing activation energy (

Mechanistic Insight: The Microwave Advantage

In epoxide opening, the reaction proceeds primarily via an

Dipolar Polarization & Transition State Stabilization

The epoxide ring is highly strained (~13 kcal/mol). As the nucleophile attacks, the transition state becomes more polar than the ground state. Microwave energy (

Diagram 1: Mechanistic Pathway & Regioselectivity

The following diagram illustrates the bifurcation between

Figure 1: Mechanistic divergence in MW-assisted ring opening. Basic conditions favor steric control (

Critical Parameters: Solvent & Catalyst Selection[1][2][3]

The choice of solvent in MAOS is dictated by the Loss Tangent (tan

Table 1: Solvent Selection Matrix

| Solvent | tan | Classification | Application Note |